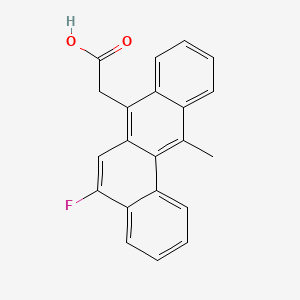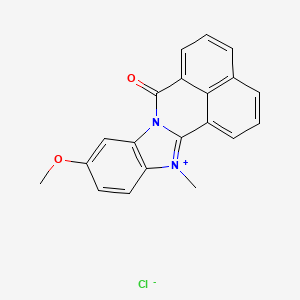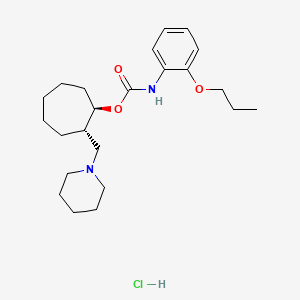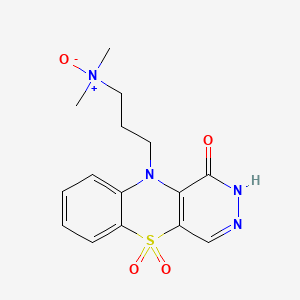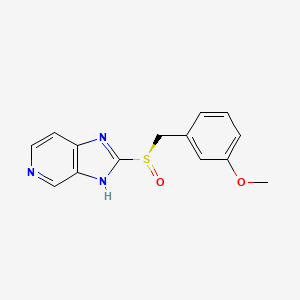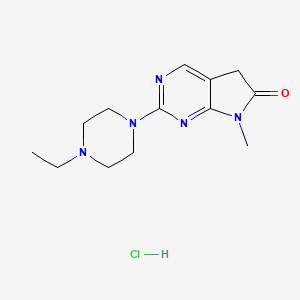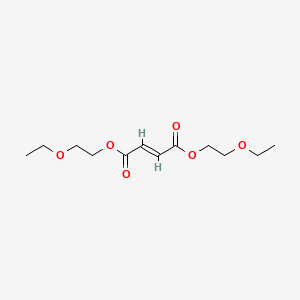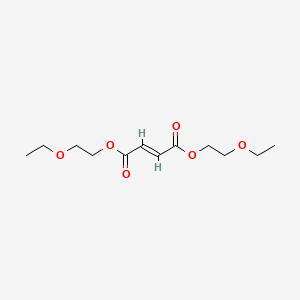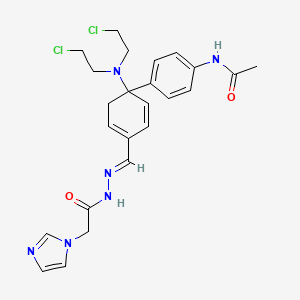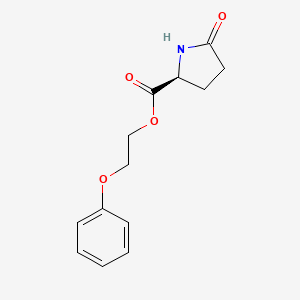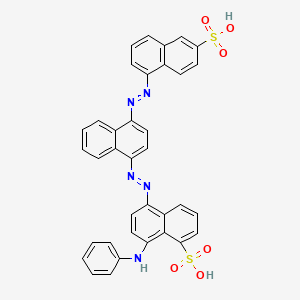
(5-Guanidinopentyl)trimethylammonium iodide hydriodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Guanidinopentyl)trimethylammonium iodide hydriodide is a quaternary ammonium salt with a guanidine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Guanidinopentyl)trimethylammonium iodide hydriodide typically involves the reaction of a guanidine derivative with a trimethylammonium compound. One common method is the reaction of 5-guanidinopentylamine with trimethylamine in the presence of hydroiodic acid. The reaction conditions often include a controlled temperature environment and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5-Guanidinopentyl)trimethylammonium iodide hydriodide undergoes various chemical reactions, including:
Oxidation: The guanidine group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The iodide ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents like methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield guanidine oxides, while substitution reactions can produce a variety of quaternary ammonium salts with different anions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-Guanidinopentyl)trimethylammonium iodide hydriodide is used as a reagent in organic synthesis and catalysis. Its unique structure allows it to participate in various chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a DNA-binding agent. The guanidine group can interact with nucleic acids, making it a candidate for applications in gene therapy and molecular biology.
Medicine
In medicine, this compound is explored for its potential therapeutic properties
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (5-Guanidinopentyl)trimethylammonium iodide hydriodide involves its interaction with molecular targets such as nucleic acids and proteins. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their structure and function. This interaction can lead to various biological effects, including modulation of gene expression and enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylammonium iodide: A simpler quaternary ammonium salt with similar properties but lacking the guanidine group.
Tetramethylammonium iodide: Another quaternary ammonium salt with a different structure and reactivity.
(Ferrocenylmethyl)trimethylammonium iodide: A compound with a ferrocene group, offering different chemical and biological properties.
Uniqueness
(5-Guanidinopentyl)trimethylammonium iodide hydriodide is unique due to the presence of both the guanidine and trimethylammonium groups. This combination provides distinct chemical reactivity and biological activity, making it valuable for various applications that other similar compounds may not be able to achieve.
Propiedades
Número CAS |
93458-18-5 |
|---|---|
Fórmula molecular |
C9H24I2N4 |
Peso molecular |
442.12 g/mol |
Nombre IUPAC |
5-(diaminomethylideneamino)pentyl-trimethylazanium;iodide;hydroiodide |
InChI |
InChI=1S/C9H23N4.2HI/c1-13(2,3)8-6-4-5-7-12-9(10)11;;/h4-8H2,1-3H3,(H4,10,11,12);2*1H/q+1;;/p-1 |
Clave InChI |
UMKDHOWNUYSKIR-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCCCCN=C(N)N.I.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


